Dolutegravir

Catalog No.
S548938
CAS No.
1051375-16-6
M.F
C20H19F2N3O5
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolutegravir

CAS Number

1051375-16-6

Product Name

Dolutegravir

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C20H19F2N3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Solubility

Slightly soluble

Synonyms

GSK1349572;GSK 1349572

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Dolutegravir is an antiretroviral medication used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It belongs to the class of drugs known as integrase strand transfer inhibitors (INSTIs). The compound works by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. By blocking this step, dolutegravir prevents the replication of the virus within the host cells, thereby reducing viral load and improving immune function in infected individuals. Its chemical formula is C20H19F2N3O5C_{20}H_{19}F_{2}N_{3}O_{5}, with a molecular weight of approximately 419.38 g/mol .

Dolutegravir works by inhibiting the HIV integrase enzyme, a vital step in the HIV replication cycle. The virus integrates its genetic material (viral DNA) into the host cell's DNA to replicate. DTG binds to the integrase enzyme, preventing it from mediating this integration process, effectively stopping viral replication and reducing the HIV viral load in the body [].

Dolutegravir is generally well-tolerated, but some side effects may occur, including headache, fatigue, nausea, and diarrhea []. In rare cases, it can cause severe allergic reactions or liver problems [].

Antiviral Efficacy

Dolutegravir is an integrase strand transfer inhibitor (INSTI) medication that demonstrates potent antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). Studies have shown its effectiveness in both treatment-naive and treatment-experienced individuals:

  • Treatment-naive: The ODYSSEY trial, a randomized controlled study, compared dolutegravir-based first-line antiretroviral therapy (ART) with standard care in children and adolescents. The results showed a significant advantage for dolutegravir, with a roughly 40% lower risk of treatment failure compared to standard care [].
  • Treatment-experienced: Dolutegravir has also shown efficacy in individuals who have previously received other antiretroviral treatments. Research suggests its potential benefit in patients who have experienced failure with other INSTIs like raltegravir or elvitegravir, particularly when combined with at least two active backbone agents [].

Advantages in Treatment Regimens

Dolutegravir offers several advantages that make it a valuable tool in HIV treatment:

  • High genetic barrier to resistance: Dolutegravir possesses a high genetic barrier to resistance, meaning mutations in the HIV virus are less likely to render the drug ineffective []. This is crucial for maintaining long-term viral suppression and preventing treatment failure.
  • Favorable tolerability profile: Dolutegravir is generally well-tolerated, with a low frequency of side effects [, ]. This contributes to improved adherence to treatment regimens, which is essential for optimal outcomes.
  • Simplified dosing: Dolutegravir requires a once-daily dosage for most individuals, further improving adherence and simplifying treatment management [].

These characteristics make dolutegravir a preferred option for first-line and second-line ART in various guidelines, including those from the World Health Organization (WHO) [].

Ongoing research

While dolutegravir has established itself as a cornerstone of HIV treatment, research continues to explore its potential applications and optimize its use:

  • Long-term safety and efficacy: Ongoing studies are investigating the long-term safety and efficacy of dolutegravir, particularly in specific populations like pregnant women and children [, ].
  • Combination therapies: Researchers are exploring the effectiveness of dolutegravir in combination with other antiretroviral agents to develop even more potent and effective treatment regimens.
  • Drug-drug interactions: Further research is needed to fully understand potential drug-drug interactions involving dolutegravir, especially with medications commonly used for other conditions [].
During its metabolism and synthesis:

  • Glucuronidation: The primary metabolic pathway involves glucuronidation by UDP-glucuronosyltransferase 1A1, resulting in the formation of a glucuronide metabolite .
  • Oxidation: A secondary pathway involves oxidation by cytochrome P450 3A4, contributing to its metabolic profile .
  • Defluorination and Conjugation: There is also a sequential oxidative defluorination followed by glutathione conjugation that leads to inactive metabolites .

The synthesis of dolutegravir derivatives has also been explored, involving various condensation reactions and cyclization steps to produce compounds with enhanced biological activity .

Dolutegravir exhibits high potency against HIV-1, with an effective concentration (EC50) ranging from 0.5 nM to 2.1 nM in vitro . It has a unique ability to maintain its binding affinity to integrase despite conformational changes in the enzyme, which contributes to its effectiveness against strains resistant to other antiretroviral drugs. Its half-life is approximately 14 hours, allowing for once-daily dosing, which enhances patient compliance .

Dolutegravir can be synthesized through several methods:

  • Conventional Synthesis: Initial steps involve the condensation of methyl 4-methoxyacetoacetate with various amines and subsequent cyclization reactions to form key intermediates .
  • Microreactor Technology: Recent advancements have utilized microreactor technology for selective demethylation processes in dolutegravir synthesis, improving efficiency and selectivity in producing the active compound .
  • Click Chemistry: The use of click chemistry has been explored for synthesizing dolutegravir derivatives that exhibit additional biological activities, such as anti-tumor properties .

Dolutegravir is primarily used in the treatment of HIV-1 infections and is often combined with other antiretroviral agents to enhance therapeutic efficacy. It is also being investigated for potential applications beyond HIV treatment, including anti-tumor activity through synthesized derivatives that show promise against certain cancer cell lines .

Compound NameClassPotency (EC50)Unique Features
RaltegravirIntegrase Inhibitor~3.3 nMFirst generation INSTI; lower resistance barrier
ElvitegravirIntegrase Inhibitor~6 nMRequires booster for effective dosing
BictegravirIntegrase Inhibitor~0.6 nMEnhanced potency and resistance profile

Dolutegravir stands out due to its high potency, favorable pharmacokinetics, and lower susceptibility to resistance compared to its predecessors like raltegravir and elvitegravir . Its ability to dissociate slowly from integrase-DNA complexes further contributes to its effectiveness against resistant viral strains.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

419.12927704 g/mol

Monoisotopic Mass

419.12927704 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

190-193ºC

UNII

DKO1W9H7M1

Drug Indication

Dolutegravir is indicated in combination with other antiretroviral agents for the treatment of patients with HIV-1 infection that comply with the characteristics of being adults or children aged 12 years and older and present at least a weight of 40 kg. The FDA combination therapy approval of dolutegravir and [rilpivirine] is indicated for adults with HIV-1 infections whose virus is currently suppressed (< 50 copies/ml) on a stable regimen for at least six months, without history of treatment failure and no known substitutions associated to resistance to any of the two components of the therapy. Dolutegravir is also available in combination with [lamivudine] and [abacavir] for the treatment of adult and pediatric patients with HIV-1 who weigh ≥10kg.
FDA Label
Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 6 years of age or older and weighing at least 14 kg. Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 4 weeks of age or older and weighing at least 3 kg.

Livertox Summary

Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

HIV Integrase Inhibitors
The recommended dose of TIVICAY in pediatric patients aged 12 years and older and weighing at least 40 kg is 50 mg administered orally once daily. If efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, or rifampin are coadministered, the recommended dose of TIVICAY is 50 mg twice daily. Safety and efficacy of TIVICAY have not been established in pediatric patients younger than 12 years or weighing less than 40 kg, or in pediatric patients who are INSTI-experienced with documented or clinically suspected resistance to other INSTIs (raltegravir, elvitegravir).
TIVICAY (dolutegravir) is indicated in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in adults and children aged 12 years and older and weighing at least 40 kg. The following should be considered prior to initiating treatment with TIVICAY: Poor virologic response was observed in subjects treated with TIVICAY 50 mg twice daily with an integrase strand transfer inhibitor (INSTI)-resistance Q148 substitution plus 2 or more additional INSTI-resistance substitutions, including L74I/M, E138A/D/K/T, G140A/S, Y143H/R, E157Q, G163E/K/Q/R/S, or G193E/R.
Renal clearance of unchanged drug is a minor pathway of elimination for dolutegravir. In a trial comparing 8 subjects with severe renal impairment (CrCl <30 mL/min) with 8 matched healthy controls, AUC, Cmax, and C24 of dolutegravir were decreased by 40%, 23%, and 43%, respectively, compared with those in matched healthy subjects. The cause of this decrease is unknown. Population pharmacokinetic analysis using data from SAILING and VIKING-3 trials indicated that mild and moderate renal impairment had no clinically relevant effect on the exposure of dolutegravir. No dosage adjustment is necessary for treatment-naive or treatment-experienced and INSTI-naive patients with mild, moderate, or severe renal impairment or for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance) with mild or moderate renal impairment. Caution is warranted for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance [see Microbiology (12.4)]) with severe renal impairment, as the decrease in dolutegravir concentrations may result in loss of therapeutic effect and development of resistance to TIVICAY or other coadministered antiretroviral agents. Dolutegravir has not been studied in patients requiring dialysis.
Dolutegravir is primarily metabolized and eliminated by the liver. In a trial comparing 8 subjects with moderate hepatic impairment (Child-Pugh Score B) with 8 matched healthy controls, exposure of dolutegravir from a single 50-mg dose was similar between the 2 groups. No dosage adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh Score A or B). The effect of severe hepatic impairment (Child-Pugh Score C) on the pharmacokinetics of dolutegravir has not been studied. Therefore, TIVICAY is not recommended for use in patients with severe hepatic impairment.

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells.
Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.

Absorption Distribution and Excretion

When 50 mg of dolutegravir once daily was orally administered to HIV-1 infected adults, the AUC, Cmax, and Cmin is 53.6 mcg h/mL, 3.67 mcg/mL, and 1.11 mcg/mL, respectively. The peak plasma concentration was observed 2 to 3 hours post-dose. Steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24h ranging from 1.2 to 1.5. When 50 mg once daily is given to pediatric patients (12 to < 18 years and weighing ≥40 kg) the Cmax, AUC, and C24 is 3.49 mcg/mL, 46 mcg.h/mL, and 0.90 mcg/mL respectively.
When a single oral dose of dolutegravir is given, nearly all complete dose is recovered in a proportion of 53% excreted unchanged in the feces and 31% excreted in urine. The renal eliminated recovered dose consists of ether glucuronide of dolutegravir (18.9%), a metabolite formed by oxidation at the benzylic carbon (3.0%), a hydrolytic N-dealkylation product (3.6%) and unchanged drug (< 1%).
The administration of a dose of 50 mg of dolutegravir presents an apparent volume of distribution of 17.4 L. The median dolutegravir concentration in CSF was 18 ng/mL after 2 weeks of treatment.
The apparent clearance rate of dultegravir is 1.0 L/h.
... After a single oral dose of [14C] dolutegravir, 53% of the total oral dose was excreted unchanged in feces. Thirty-one percent of the total oral dose was excreted in urine, represented by an ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). Renal elimination of unchanged drug was low (<1% of the dose).
Dolutegravir is highly bound (=98.9%) to human plasma proteins based on in vivo data and binding is independent of plasma concentration of dolutegravir. The apparent volume of distribution (Vd/F) following 50-mg once-daily administration is estimated at 17.4 L based on a population pharmacokinetic analysis.
Food increased the extent of absorption and slowed the rate of absorption of dolutegravir. Low-, moderate-, and high-fat meals increased dolutegravir AUC(0-8) by 33%, 41%, and 66%; increased Cmax by 46%, 52%, and 67%; and prolonged Tmax to 3, 4, and 5 hours from 2 hours under fasted conditions, respectively.
Following oral administration of dolutegravir, peak plasma concentrations were observed 2 to 3 hours postdose. With once-daily dosing, pharmacokinetic steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24 h ranging from 1.2 to 1.5. Dolutegravir plasma concentrations increased in a less than dose-proportional manner above 50 mg. Dolutegravir is a P-glycoprotein substrate in vitro. The absolute bioavailability of dolutegravir has not been established.

Metabolism Metabolites

Dolutegravir is highly metabolized through three main pathways and it forms no long-lived metabolites. The first pathway is defined by the glucuronidation by UGT1A1, the second pathway by carbon oxidation by CYP3A4 and the third pathway is what appears to be a sequential oxidative defluorination and glutathione conjugation. The main metabolite found in blood plasma is the ether glucuronide form (M2) and its chemical properties disrupt its ability to bind metal ions, therefore, it is inactive.
Dolutegravir is primarily metabolized via UGT1A1 with some contribution from CYP3A. ... ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). ...

Associated Chemicals

Dolutegravir sodium; 1051375-19-9

Wikipedia

Dolutegravir
Bentazon

Drug Warnings

The Centers for Disease Control and Prevention recommend that HIV-1-infected mothers in the United States not breastfeed their infants to avoid risking postnatal transmission of HIV-1 infection. Studies in lactating rats and their offspring indicate that dolutegravir was present in rat milk. It is not known whether dolutegravir is excreted in human milk. Because of both the potential for HIV transmission and the potential for adverse reactions in nursing infants, mothers should be instructed not to breastfeed if they are receiving TIVICAY.
Pregnancy Category B. There are no adequate and well-controlled studies in pregnant women. Because animal reproduction studies are not always predictive of human response, and dolutegravir was shown to cross the placenta in animal studies, this drug should be used during pregnancy only if clearly needed.
Dolutegravir (TIVICAY) should not be used with etravirine without coadministration of atazanavir/ritonavir, darunavir/ritonavir, or lopinavir/ritonavir.
Immune reconstitution syndrome has been reported in patients treated with combination antiretroviral therapy, including TIVICAY. During the initial phase of combination antiretroviral treatment, patients whose immune systems respond may develop an inflammatory response to indolent or residual opportunistic infections (such as Mycobacterium avium infection, cytomegalovirus, Pneumocystis jirovecii pneumonia (PCP), or tuberculosis), which may necessitate further evaluation and treatment. Autoimmune disorders (such as Graves' disease, polymyositis, and Guillain-Barre syndrome) have also been reported to occur in the setting of immune reconstitution; however, the time to onset is more variable and can occur many months after initiation of treatment.
For more Drug Warnings (Complete) data for Dolutegravir (8 total), please visit the HSDB record page.

Biological Half Life

The half-life of dolutegravir is 14 hours.
Dolutegravir has a terminal half-life of approximately 14 hours and an apparent clearance (CL/F) of 1.0 L/h based on population pharmacokinetic analyses.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: B. A. Johns et al., World Intellectual Property Organization patent 06116764 (2006 to Shionogi); eidem, United States of America patent 090318421 (2009)

Storage Conditions

Store at 25 °C (77 °F); excursions permitted 15 deg to 30 °C (59 deg to 86 °F)

Interactions

Dolutegravir is metabolized by UGT1A1 with some contribution from CYP3A. Dolutegravir is also a substrate of UGT1A3, UGT1A9, BCRP, and P-gp in vitro. Drugs that induce those enzymes and transporters may decrease dolutegravir plasma concentration and reduce the therapeutic effect of dolutegravir. Coadministration of dolutegravir and other drugs that inhibit these enzymes may increase dolutegravir plasma concentration. Etravirine significantly reduced plasma concentrations of dolutegravir, but the effect of etravirine was mitigated by coadministration of lopinavir/ritonavir or darunavir/ritonavir, and is expected to be mitigated by atazanavir/ritonavir. Darunavir/ritonavir, lopinavir/ritonavir, rilpivirine, tenofovir, boceprevir, telaprevir, prednisone, rifabutin, and omeprazole had no clinically significant effect on the pharmacokinetics of dolutegravir.
Coadministration of TIVICAY with dofetilide is contraindicated due to the potential for increased dofetilide plasma concentrations and the risk for serious and/or life-threatening events

Dates

Modify: 2023-08-15
1. AIDS. 2010 Nov 13;24(17):2753-5. doi: 10.1097/QAD.0b013e32833f9e36.

In-vitro phenotypic susceptibility of HIV-2 clinical isolates to the integrase
inhibitor S/GSK1349572.

Charpentier C(1), Larrouy L, Collin G, Damond F, Matheron S, Chêne G, Nie T,
Schinazi R, Brun-Vézinet F, Descamps D; French ANRS HIV-2 Cohort (ANRS CO 05
VIH-2).

Author information:
(1)Assistance Publique-Hôpitaux de Paris, Hôpital Bichat-Claude Bernard,
Université Paris-Diderot, France.

In this study of nine clinical isolates obtained from integrase inhibitor-naïve
HIV-2-infected patients, the median EC₅₀ value for the new integrase inhibitor
S/GSK1349572 was 0.8 nM (range 0.2-1.4), and is similar to HIV-1 reference
strains. We found a seven-, 13- and 18-fold increase in EC₅₀ values to
S/GSK1349572 for the HIV-2 double (T97A + Y143C; G140S + Q148R) and triple (G140T
+ Q148R + N155H) mutants, respectively, obtained from two raltegravir-experienced
patients.



2. J Acquir Immune Defic Syndr. 2010 Nov;55(3):365-7. doi:
10.1097/QAI.0b013e3181e67909.

Lack of interaction between the HIV integrase inhibitor S/GSK1349572 and
tenofovir in healthy subjects.

Song I(1), Min SS, Borland J, Lou Y, Chen S, Ishibashi T, Wajima T, Piscitelli
SC.

Author information:
(1)GlaxoSmithKline, Research Triangle Park, NC 27709, USA.

BACKGROUND: The potential for a drug interaction between S/GSK1349572 and
tenofovir disoproxil fumarate (TDF) was evaluated in an open-label, repeat dose,
3-period, drug-drug interaction study in healthy subjects.
METHODS: S/GSK1349572 was administered at 50 mg once daily for 5 days (period 1)
followed by a 6-day washout period. TDF 300 mg once daily was then administered
for 7 days (period 2). The combination of S/GSK1349572 and TDF was then
coadministered for 5 days (period 3). Pharmacokinetic parameters were determined
and compared between periods.
RESULTS: Fifteen subjects completed all periods and follow-up. S/GSK1349572 and
TDF were generally well tolerated with few adverse events reported. No clinically
significant trends in post-dose laboratory abnormalities, vital signs, or
electrocardiogram values were noted. Pharmacokinetic parameters of S/GSK1349572
and tenofovir during combination therapy were similar to those when given alone,
demonstrating no significant drug interaction. S/GSK1349572 geometric least
squares mean ratios (90% confidence interval) for AUC(0-τ), Cmax, and Cτ were
1.01 (0.908, 1.11), 0.969 (0.867, 1.08), and 0.920 (0.816, 1.04), respectively.
Tenofovir geometric least squares mean ratios (90% confidence interval) for
AUC(0-τ), Cmax, and Cτ were 1.12 (1.01, 1.24), 1.09 (0.974, 1.23), and 1.19
(1.04, 1.35), respectively.
CONCLUSION: S/GSK1349572 and TDF can be coadministered without dose adjustment.



3. Antimicrob Agents Chemother. 2010 Jan;54(1):254-8. doi: 10.1128/AAC.00842-09.
Epub 2009 Nov 2.

Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase
inhibitor, in healthy volunteers.

Min S(1), Song I, Borland J, Chen S, Lou Y, Fujiwara T, Piscitelli SC.

Author information:
(1)Infectious Diseases MDC, GlaxoSmithKline, 5 Moore Drive, Research Triangle
Park, NC 27709, USA.

S/GSK1349572 is a novel integrase inhibitor with potent in vitro anti-HIV
activity, an in vitro resistance profile different from those of other integrase
inhibitors, and favorable preclinical safety and pharmacokinetics (PK).
Randomized, double-blind, placebo-controlled single-dose and multiple-dose, dose
escalation studies evaluated the PK, safety, and tolerability of S/GSK1349572 for
healthy subjects. In the single-dose study, two cohorts of 10 subjects each (8
active, 2 receiving placebo) received suspension doses of 2, 5, 10, 25, 50, and
100 mg in an alternating panel design. In the multiple-dose study, three cohorts
of 10 subjects each (8 active, 2 receiving placebo) received suspension doses of
10, 25, and 50 mg once daily for 10 days. A cytochrome P450 3A (CYP3A) substudy
with midazolam was conducted with the 25-mg dose. Laboratory testing, vital
signs, electrocardiograms (ECGs), and PK sampling were performed at regular
intervals. S/GSK1349572 was well tolerated. Most adverse events (AEs) were mild,
with a few moderate AEs reported. Headache was the most common AE. No clinically
significant laboratory trends or ECG changes were noted. PK was linear over the
dosage range studied. The steady-state geometric mean area under the
concentration-time curve over a dosing interval (AUC(0-tau)) and maximum
concentration of the drug in plasma (C(max)) ranged from 16.7 microg.h/ml
(coefficient of variation [CV], 15%) and 1.5 microg/ml (CV, 24%) at a 10-mg dose
to 76.8 microg.h/ml (CV, 19%) and 6.2 microg/ml (CV, 15%) at a 50-mg dose,
respectively. The geometric mean steady-state concentration at the end of the
dosing interval (C(tau)) with a 50-mg dose was 1.6 microg/ml, approximately
25-fold higher than the protein-adjusted 90% inhibitory concentration (0.064
microg/ml). The half-life was approximately 15 h. S/GSK1349572 had no impact on
midazolam exposure, indicating that it does not modulate CYP3A activity. The PK
profile suggests that once-daily, low milligram doses will achieve therapeutic
concentrations.

Explore Compound Types